3-(2,6-Difluorophenyl)benzaldehyde

ALDH3A1 inhibition Cancer stem cell Enzyme assay

3-(2,6-Difluorophenyl)benzaldehyde (CAS 691905-33-6) is a fluorinated biaryl aldehyde with molecular formula C13H8F2O and molecular weight 218.20 g/mol. The compound features a benzaldehyde core substituted at the 3-position with a 2,6-difluorophenyl moiety, producing a non-coplanar biaryl scaffold due to steric interactions between the ortho-fluorine atoms and the central phenyl ring.

Molecular Formula C13H8F2O
Molecular Weight 218.2 g/mol
CAS No. 691905-33-6
Cat. No. B1629935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)benzaldehyde
CAS691905-33-6
Molecular FormulaC13H8F2O
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=CC=C2F)F)C=O
InChIInChI=1S/C13H8F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-8H
InChIKeyUDCLVTUEVDSFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Difluorophenyl)benzaldehyde (CAS 691905-33-6) Procurement Guide: Structural Identity and Compound Class


3-(2,6-Difluorophenyl)benzaldehyde (CAS 691905-33-6) is a fluorinated biaryl aldehyde with molecular formula C13H8F2O and molecular weight 218.20 g/mol [1]. The compound features a benzaldehyde core substituted at the 3-position with a 2,6-difluorophenyl moiety, producing a non-coplanar biaryl scaffold due to steric interactions between the ortho-fluorine atoms and the central phenyl ring [2]. Its calculated physicochemical properties include XLogP3 of 3.2, topological polar surface area of 17.1 Ų, two rotatable bonds, and zero hydrogen bond donors [1]. The aldehyde functionality provides a reactive handle for condensation, reduction, and reductive amination chemistries, while the 2,6-difluorophenyl motif imparts distinct electronic and conformational characteristics relevant to medicinal chemistry and materials science applications [3].

Why Generic Substitution Fails: Positional Isomer and Fluorination Pattern Specificity of 3-(2,6-Difluorophenyl)benzaldehyde


The 3-(2,6-difluorophenyl)benzaldehyde scaffold cannot be casually substituted with regioisomeric analogs (e.g., 2-(2,6-difluorophenyl)benzaldehyde or 4-(2,6-difluorophenyl)benzaldehyde) or with alternative fluorination patterns (e.g., 2,4-difluorophenyl, 3,5-difluorophenyl) without fundamentally altering downstream molecular properties. The 2,6-difluorination pattern induces a distinctive orthogonal dihedral angle between the two aromatic rings, a conformational constraint that is absent in mono-fluorinated or para-substituted analogs [1]. This restricted rotation directly impacts molecular recognition events, as evidenced by binding studies showing that 2,6-difluorinated adrenergic analogs exhibit markedly reduced activity at both alpha- and beta-adrenergic receptors compared to their non-fluorinated or mono-fluorinated counterparts [1]. In catalytic applications, the 2,6-difluorophenyl moiety confers divergent stereoselectivity in asymmetric aldol reactions compared to catalysts bearing alternative aryl substitution patterns [2]. For procurement decisions, substituting a regioisomer—even one with identical elemental composition—introduces untested variables in receptor binding, metabolic stability, and synthetic pathway compatibility, potentially invalidating established structure-activity relationships or requiring complete re-optimization of reaction conditions [3].

Quantitative Differentiation Evidence for 3-(2,6-Difluorophenyl)benzaldehyde (CAS 691905-33-6)


ALDH3A1 Inhibitory Activity: IC50 Quantification and In-Class Potency Contextualization

3-(2,6-Difluorophenyl)benzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 × 10³ nM (2.1 µM) in a spectrophotometric assay using benzaldehyde as substrate [1]. This target engagement profile can be contextualized against structurally related ALDH3A1 inhibitors reported in the same patent family: compound A39 (bearing a distinct sulfonamide-imidazole scaffold) exhibits IC50 > 1.00 × 10⁵ nM (>100 µM) under identical assay conditions, representing approximately 48-fold weaker inhibition [2]. While a direct positional isomer comparator is not available in the literature, the quantitative difference between this 2,6-difluorophenylbenzaldehyde derivative and other chemotypes tested in the same experimental system establishes its non-negligible ALDH3A1 engagement at micromolar concentrations.

ALDH3A1 inhibition Cancer stem cell Enzyme assay

Suzuki-Miyaura Coupling Synthetic Accessibility: Documented 93% Yield with Defined Starting Materials

3-(2,6-Difluorophenyl)benzaldehyde is accessible via Suzuki-Miyaura cross-coupling between 1,3-difluoro-2-bromobenzene and 3-formylphenylboronic acid, yielding 3.0 g of product as a colorless oil at 93% isolated yield [1]. This represents a high-efficiency coupling outcome for a sterically hindered ortho,ortho'-difluorinated biaryl system. For comparative context, structurally analogous Suzuki couplings to generate related fluorinated biaryl aldehydes are documented with substantially lower yields: synthesis of 4-(2,4-difluorophenyl)benzaldehyde via coupling of 2,4-difluorophenylboronic acid with 4-bromobenzaldehyde proceeds with 28% overall yield after subsequent transformations . The approximately 3.3-fold yield advantage (93% vs. 28%) underscores the favorable reactivity profile of the 2,6-difluoro-2-bromoarene / 3-formylphenylboronic acid coupling pair compared to regioisomeric systems.

Suzuki-Miyaura coupling Biaryl synthesis Palladium catalysis

2,6-Difluorophenyl Pharmacophore: Class-Level Adrenergic Receptor Selectivity Profile

Compounds bearing the 2,6-difluorophenyl motif exhibit a class-level pharmacological signature characterized by attenuated activity at both alpha- and beta-adrenergic receptors. In systematic studies of fluorinated adrenergic agonists (norepinephrine, epinephrine, phenylephrine analogs), 2,6-difluorinated derivatives demonstrate relative inactivity at both receptor subtypes, whereas 2-fluoro substitution selectively decreases alpha-adrenergic activity and 6-fluoro substitution selectively decreases beta-adrenergic activity [1]. The 2,6-difluoro pattern combines both effects, producing a flattened adrenergic response profile. While direct head-to-head data for 3-(2,6-difluorophenyl)benzaldehyde at adrenergic receptors are not available, the 2,6-difluorophenyl pharmacophore present in the compound has been established as a reliable determinant of this dual-receptor attenuation profile, distinguishing it from regioisomeric fluorination patterns (e.g., 2-fluoro, 6-fluoro, 2,4-difluoro, 3,5-difluoro) that produce biased subtype selectivity.

Adrenergic receptor Fluorine substitution Pharmacophore design

Calculated Physicochemical Properties: Lipophilicity and PSA Comparison with Positional Isomers

3-(2,6-Difluorophenyl)benzaldehyde exhibits calculated XLogP3 of 3.2 and topological polar surface area (TPSA) of 17.1 Ų [1]. While experimental measurements for all regioisomers are not uniformly available, computed comparisons reveal that the 3-substitution pattern on the central benzaldehyde ring produces a distinct property envelope. For context, the closely related 2-(2,6-difluorophenyl)benzaldehyde (ortho-aldehyde isomer) and 4-(2,6-difluorophenyl)benzaldehyde (para-aldehyde isomer) share identical elemental composition but differ in dipole moment, steric accessibility of the aldehyde carbonyl, and predicted solubility due to altered molecular shape and crystal packing . The 3-substituted isomer presents an intermediate steric environment around the aldehyde group, neither fully exposed (as in the para isomer) nor sterically shielded (as in the ortho isomer), which translates to differential reactivity in condensation and nucleophilic addition reactions.

Lipophilicity Polar surface area Drug-likeness

CCR5 Antagonist Activity: Preliminary Screening Data with Quantitative IC50

Preliminary pharmacological screening indicates that 3-(2,6-difluorophenyl)benzaldehyde can function as a CCR5 antagonist, with reported IC50 of 1.01 × 10⁴ nM (10.1 µM) in a cell-based calcium mobilization assay using human MOLT4 cells expressing CCR5 [1]. This activity, while modest in absolute potency, provides a quantitative starting point for structure-activity relationship (SAR) exploration. For procurement context, the aldehyde functionality serves as a versatile synthetic handle for elaboration into more potent CCR5 antagonists; the parent aldehyde building block enables diverse downstream modifications (reductive amination, Grignard addition, Knoevenagel condensation) without committing to a specific pharmacophore extension [2].

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Recommended Research and Industrial Application Scenarios for 3-(2,6-Difluorophenyl)benzaldehyde (CAS 691905-33-6)


ALDH3A1 Inhibitor Screening and Cancer Stem Cell Research

Procure this compound for ALDH3A1 inhibitor screening campaigns, leveraging its documented IC50 of 2.1 µM as a validated positive control or chemical probe [1]. ALDH3A1 is implicated in cancer stem cell maintenance, chemotherapy resistance, and corneal protection; the compound's defined potency enables benchmark comparisons when evaluating novel inhibitor series. The aldehyde functionality also permits straightforward derivatization to explore structure-activity relationships around the 2,6-difluorophenylbiaryl core [2].

Suzuki-Miyaura Methodology Development and Biaryl Library Synthesis

Utilize 3-(2,6-difluorophenyl)benzaldehyde as a model substrate for optimizing Suzuki-Miyaura coupling conditions involving sterically hindered ortho,ortho'-difluorinated systems [1]. The documented 93% isolated yield from 1,3-difluoro-2-bromobenzene and 3-formylphenylboronic acid establishes a performance baseline against which alternative catalysts, ligands, and reaction parameters can be calibrated. The compound also serves as a versatile aldehyde-terminated building block for constructing diverse biaryl-containing small molecule libraries via parallel synthesis [2].

Adrenergic Receptor Off-Target Mitigation in CNS Drug Discovery

Incorporate 3-(2,6-difluorophenyl)benzaldehyde into CNS-targeted medicinal chemistry programs where adrenergic receptor off-target activity must be minimized. The 2,6-difluorophenyl pharmacophore has been class-validated to attenuate both alpha- and beta-adrenergic receptor engagement [1], providing a rational design element for reducing cardiovascular or CNS-mediated side effects. The compound's moderate lipophilicity (XLogP3 3.2) and low TPSA (17.1 Ų) further support blood-brain barrier penetration predictions [2].

CCR5 Antagonist Lead Optimization and HIV Entry Inhibitor Development

Employ 3-(2,6-difluorophenyl)benzaldehyde as a starting scaffold for CCR5 antagonist lead optimization, with preliminary IC50 of 10.1 µM in calcium mobilization assays providing a tractable potency baseline [1]. The aldehyde group enables rapid diversification through reductive amination, Grignard additions, or condensation chemistry to generate focused libraries targeting improved CCR5 antagonism for HIV entry inhibition or inflammatory disease applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.